REACTION_CXSMILES
|
F[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.S(=O)(=O)(O)O.C(OCC)(=O)C.[CH2:25]([OH:29])[CH2:26][CH2:27][CH3:28]>>[CH2:25]([O:29][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1)[CH2:26][CH2:27][CH3:28]
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Name
|
|
Quantity
|
1.81 g
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Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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C(CCC)O
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Name
|
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Quantity
|
100 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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stirred at 110° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the mixture was washed with saturated sodium bicarbonate solution (3×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
ADDITION
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Details
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The residue (2.2 g) was added dropwise at −10° C. to a sodium butoxylate solution
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Type
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CUSTOM
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Details
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prepared from butanol (20 ml) and sodium hydride (2.18 g) at −10° C. under argon
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Type
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STIRRING
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Details
|
stirred for 20 hours
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Duration
|
20 h
|
Type
|
WASH
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Details
|
the mixture was washed with water (2×50 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative HPLC
|
Type
|
WAIT
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Details
|
The butyl 4-butoxy-2-nitrobenzoate was hydrolyzed with sodium hydoxide (5N; 100 ml) in ethanol at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This resulted in the product with the molecular weight of 239.23 (C11H13NO5)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |